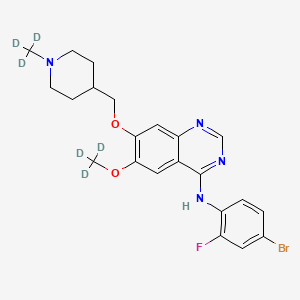

Vandetanib-d6

Descripción

Propiedades

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTHHESEBZOYNR-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Vandetanib-d6 in Preclinical and Clinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Vandetanib-d6 in research, focusing on its critical role as an internal standard in the bioanalysis of the multi-kinase inhibitor, Vandetanib. This document details the experimental protocols, quantitative performance data, and the pharmacological context necessary for its effective use in pharmacokinetic, metabolic, and clinical research studies.

Core Application: The Gold Standard for Bioanalysis

This compound, a deuterium-labeled analog of Vandetanib, is primarily utilized as an internal standard (IS) in analytical and pharmacokinetic research.[1] Its application is crucial for the accurate and precise quantification of Vandetanib in various biological matrices, such as plasma and cerebrospinal fluid (CSF), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative mass spectrometry.[3][4] This is because they exhibit nearly identical physicochemical properties to the unlabeled analyte. This similarity ensures they co-elute chromatographically and have comparable extraction recovery and ionization efficiency, effectively compensating for variations in sample preparation and matrix effects.

Quantitative Bioanalytical Method Performance

The use of this compound as an internal standard allows for the development of highly sensitive, precise, and accurate LC-MS/MS methods for Vandetanib quantification. The following tables summarize the validation parameters from a key study, demonstrating the method's robustness for bioanalytical applications.

Table 1: LC-MS/MS Method Validation - Linearity

| Biological Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Human Plasma | 1.0 - 3000 | ≥ 0.992 |

| Human CSF | 0.25 - 50 | ≥ 0.990 |

Data sourced from a study using a stable isotope-labeled internal standard for Vandetanib quantification.

Table 2: LC-MS/MS Method Validation - Precision and Accuracy

| Biological Matrix | Within-Day Precision (% CV) | Between-Day Precision (% CV) | Within-Day Accuracy (%) | Between-Day Accuracy (%) |

| Human Plasma | ≤ 5.9% | Not Reported | 104.0% to 108.5% | Not Reported |

| Human CSF | ≤ 8.8% | Not Reported | 95.0% to 98.5% | Not Reported |

Data sourced from a study using a stable isotope-labeled internal standard for Vandetanib quantification.

Table 3: LC-MS/MS Method Validation - Recovery

| Analyte | Biological Matrix | Mean Recovery (%) |

| Vandetanib | Human Plasma | 80 |

Data sourced from a study using a stable isotope-labeled internal standard for Vandetanib quantification.

Experimental Protocols

The following sections detail the methodologies for sample preparation and LC-MS/MS analysis for the quantification of Vandetanib using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of Vandetanib from human plasma or cerebrospinal fluid.

-

To 100 µL of the biological sample (plasma or CSF) in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

-

Vortex the mixture for 10 seconds.

-

Add 1 mL of tert-butyl methyl ether (MTBE) containing 0.1% to 0.5% ammonium hydroxide.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on a validated method for the quantification of Vandetanib.

-

Liquid Chromatography:

-

Column: Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent.

-

Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v), adjusted to pH 5.0.

-

Flow Rate: 0.11 mL/min.

-

Column Temperature: Ambient.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Vandetanib: m/z 475.1 → 112.1

-

This compound (or similar IS): m/z 479.1 → 116.2

-

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and pathways related to Vandetanib research where this compound plays a crucial role.

Application in Pharmacokinetic and Metabolism Studies

The robust analytical methods enabled by this compound are essential for characterizing the pharmacokinetic profile of Vandetanib. Studies have shown that Vandetanib is slowly absorbed and eliminated, with a long half-life. The major metabolic pathways are N-demethylation and N-oxidation, primarily mediated by CYP3A4 and flavin-containing monooxygenase (FMO) enzymes 1 and 3, respectively. This compound is crucial for accurately quantifying the parent drug and its metabolites (N-desmethyl-vandetanib and vandetanib-N-oxide) in biological samples to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 4: Pharmacokinetic Parameters of Vandetanib in Healthy Subjects (Single 800 mg Dose)

| Parameter | Value |

| Geometric Mean CL/F (L/h) | 13.1 - 13.3 |

| Geometric Mean Vz/F (L) | 3592 - 4103 |

| Mean t½ (hours) | 215.8 - 246.6 |

| Median Tmax (hours) | 6 - 8 |

CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution; t½: Terminal half-life; Tmax: Time to maximum plasma concentration. Data sourced from a study in healthy subjects.

References

A Deep Dive into the Vandetanib-d6 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) for a deuterated internal standard like Vandetanib-d6 is a critical document. It provides a comprehensive quality assessment, ensuring the material's identity, purity, and suitability for use in quantitative bioanalytical studies. This technical guide offers an in-depth explanation of a typical this compound CofA, detailing the experimental protocols behind the data and illustrating the compound's mechanism of action.

This compound, a deuterium-labeled version of Vandetanib, is an essential tool in pharmacokinetic and metabolic research, primarily used as an internal standard for mass spectrometry-based quantification.[1] Its chemical structure is nearly identical to Vandetanib, but with six hydrogen atoms replaced by deuterium. This mass difference allows for its distinction in a mass spectrometer, while its similar chemical properties ensure it behaves almost identically to the unlabeled drug during sample preparation and analysis.[2][3]

Understanding the Certificate of Analysis

The CofA for this compound summarizes the results of various analytical tests performed to confirm its quality. The following tables present typical data found on such a certificate.

Identity and Purity Data

| Test | Method | Specification | Representative Result |

| Appearance | Visual Inspection | White to Off-White Solid | Conforms |

| Identity (¹H-NMR) | Nuclear Magnetic Resonance | Conforms to Structure | Conforms |

| Identity (Mass Spec) | Mass Spectrometry (ESI+) | Conforms to Molecular Weight | Conforms |

| Purity (HPLC) | Reverse-Phase High-Performance Liquid Chromatography | ≥ 98.0% | 99.7% |

| Isotopic Purity (d6) | Mass Spectrometry / NMR | ≥ 98% Deuterated | 99.4% |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.3% |

| Residual Solvents | ¹H-NMR / GC-MS | Meets USP <467> Limits | Conforms |

| Inorganic Impurities | Residue on Ignition | ≤ 0.1% | < 0.05% |

Chemical and Physical Data

| Property | Value |

| Chemical Formula | C₂₂H₁₈D₆BrFN₄O₂ |

| Molecular Weight | 481.39 g/mol [4] |

| CAS Number | 1174683-49-8[1] |

| Storage Condition | 2-8°C, protect from light |

Core Experimental Protocols

The accuracy and reliability of the data presented in the CofA are contingent upon the meticulous execution of validated analytical methods. Below are detailed protocols for the key experiments cited.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates this compound from any non-deuterated or other organic impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like water with orthophosphoric acid). A common mobile phase could be a ratio of acetonitrile, water, and orthophosphoric acid (90:8:2, v/v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : UV detection at a wavelength where Vandetanib has maximum absorbance, such as 328 nm.

-

Injection Volume : 10 µL.

-

Procedure :

-

A standard solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

The prepared sample is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the this compound peak is compared to the total area of all peaks to calculate the purity.

-

Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and determines the extent of deuterium incorporation.

-

Instrumentation : A mass spectrometer, typically with an electrospray ionization (ESI) source.

-

Procedure :

-

A dilute solution of this compound is infused into the mass spectrometer.

-

The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

The observed molecular weight is compared to the theoretical molecular weight of this compound.

-

The relative intensities of the peaks corresponding to the d6, d5, d4, etc., species are used to calculate the isotopic purity.

-

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming its identity.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).

-

Procedure :

-

A small amount of the this compound sample is dissolved in the deuterated solvent.

-

The sample is placed in the NMR spectrometer, and the ¹H-NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed and compared to the expected spectrum for Vandetanib, confirming the absence of signals at the positions where deuterium has been incorporated.

-

Water Content Determination by Karl Fischer Titration

This method is a highly specific and accurate way to determine the water content in a sample.

-

Instrumentation : A Karl Fischer titrator (volumetric or coulometric).

-

Reagents : Karl Fischer reagent, which contains iodine, sulfur dioxide, a base, and a solvent.

-

Procedure :

-

The titration vessel of the Karl Fischer apparatus is filled with the reagent.

-

A precise amount of the this compound sample is introduced into the vessel.

-

The reagent is titrated into the sample until all the water has reacted with the iodine.

-

The endpoint is detected electrochemically, and the amount of water is calculated based on the amount of reagent consumed.

-

Visualizing Key Processes

To further aid in the understanding of this compound's context and analysis, the following diagrams illustrate its mechanism of action and a typical quality control workflow.

Caption: Vandetanib's multi-targeted mechanism of action.

Vandetanib is a potent inhibitor of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene. By blocking the signaling pathways mediated by these receptors, Vandetanib can inhibit tumor angiogenesis (the formation of new blood vessels), cell proliferation, and survival.

Caption: Quality control workflow for this compound.

This workflow illustrates the sequential process of analyzing a batch of this compound. Upon receipt, the sample undergoes a series of tests to confirm its identity, purity, and other quality attributes. The data from these tests are then reviewed against pre-defined specifications. If all specifications are met, a Certificate of Analysis is generated, and the material is released for use.

References

An In-depth Technical Guide on the Stability and Storage of Vandetanib-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Vandetanib-d6. Given the limited publicly available stability data specific to this compound, this document leverages information on its non-deuterated counterpart, Vandetanib, as a close surrogate. This compound is a deuterium-labeled version of Vandetanib, primarily utilized as an internal standard in quantitative bioanalysis by mass spectrometry.[1] Its stability is a critical factor in ensuring the accuracy and reproducibility of pharmacokinetic and metabolic studies.[2]

General Storage Recommendations

The stability of this compound is crucial for its function as an internal standard, as any degradation can lead to inaccuracies in the quantification of Vandetanib.[2] Suppliers of this compound provide clear guidelines for its storage to maintain its integrity over time.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration | Additional Notes |

| Crystalline Solid | -20°C | ≥ 4 years | Protect from light and moisture.[3][4] |

| Stock Solutions | -20°C or -80°C | Up to 1 month | Store in tightly sealed vials. |

| Aqueous Solutions | Not Recommended | Not Recommended | Prepare fresh for each use. |

It is best practice to prepare fresh working solutions from a stock solution for each experiment to ensure accuracy.

Physicochemical Properties and the Impact of Deuteration

This compound has six deuterium atoms replacing hydrogen atoms on the methoxy and methyl groups of the piperidinyl moiety. This isotopic substitution results in a slight increase in molecular weight but is not expected to significantly alter the compound's physicochemical properties under normal physiological conditions.

The primary impact of deuteration on stability is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic or chemical degradation at the site of deuteration. However, the overall stability of this compound is still largely governed by the inherent stability of the parent Vandetanib molecule.

Forced Degradation Studies of Vandetanib

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, which helps in the development of stability-indicating analytical methods. The following table summarizes the results of forced degradation studies performed on Vandetanib. This data provides valuable insight into the potential stability liabilities of this compound.

Table 2: Summary of Forced Degradation Studies on Vandetanib

| Stress Condition | Conditions | Degradation | Observations |

| Acidic Hydrolysis | 0.1 N HCl, 80°C, 6h | ~14.27% | One degradation product was observed. |

| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 6h | Significant | A degradation product was observed. |

| Oxidative Degradation | 30% H₂O₂, Overnight | ~12.48% | No degradation peak was observed. |

| Thermal (Dry Heat) | 80°C, 6h | ~1.05% | No degradation product was observed. |

| Photolytic (UV/Fluorescent) | UV light & Fluorescent light | ~1.47% | No degradation product was observed. |

These studies indicate that Vandetanib is most susceptible to degradation under acidic and alkaline conditions.

Experimental Protocols for Stability Assessment

The development and validation of stability-indicating analytical methods are crucial for monitoring the integrity of this compound. The following section details a typical experimental protocol for a stability-indicating HPLC method for Vandetanib, which can be adapted for this compound.

4.1. Stability-Indicating HPLC Method

This method is designed to separate the parent drug from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API).

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where Vandetanib shows significant absorbance, such as 249 nm or 328 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Subject the drug substance or product to various stress conditions as outlined in Table 2.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Inject the samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

4.2. Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies.

Signaling Pathways of Vandetanib

Understanding the mechanism of action of Vandetanib is relevant for researchers. Vandetanib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.

Conclusion

While specific stability data for this compound is not extensively published, the available information for Vandetanib provides a strong basis for its handling and storage. As a solid, this compound is stable for several years when stored at -20°C, protected from light and moisture. Solutions should be prepared fresh and stored at low temperatures for short periods. The provided forced degradation data and analytical methods for Vandetanib can be effectively utilized to ensure the integrity of this compound in research and development settings. It is always recommended to consult the Certificate of Analysis provided by the supplier for lot-specific information.

References

The Gold Standard: Vandetanib-d6 as an Internal Standard in Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount for accurate pharmacokinetic (PK) and pharmacodynamic (PD) assessments. This technical guide delves into the core principles and practical applications of using a deuterated internal standard, specifically Vandetanib-d6, in the bioanalysis of the multi-targeted tyrosine kinase inhibitor, Vandetanib. By leveraging the unique physicochemical properties of stable isotope-labeled compounds, researchers can achieve the highest levels of accuracy, precision, and robustness in quantitative mass spectrometry assays.

The Foundational Principle: Why Deuterated Internal Standards Reign Supreme

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalysis, an internal standard (IS) is indispensable. It is a compound added at a known concentration to samples, calibrators, and quality controls to correct for variability during the analytical process. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the most ideal.

The core principle behind the utility of this compound is its near-identical chemical and physical behavior to the non-labeled analyte, Vandetanib. Both compounds exhibit virtually the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference between hydrogen and deuterium, they are readily distinguished by the mass spectrometer. This allows this compound to act as a perfect surrogate, mirroring and thus correcting for any analyte loss during sample preparation and fluctuations in instrument response.

Vandetanib: A Multi-Kinase Inhibitor

Vandetanib exerts its anti-cancer effects by targeting several key receptor tyrosine kinases (RTKs) involved in tumor growth, proliferation, and angiogenesis. Its primary targets are:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

-

Epidermal Growth Factor Receptor (EGFR): By inhibiting EGFR, Vandetanib disrupts signaling pathways that lead to cancer cell proliferation and survival.[1]

-

REarranged during Transfection (RET) Proto-Oncogene: This target is particularly relevant in medullary thyroid carcinoma, where RET mutations are a key driver of tumorigenesis.[1]

The inhibitory potency of Vandetanib against these key kinases is summarized below.

| Target Kinase | IC50 (nM) |

| VEGFR-2 (KDR) | 40 |

| VEGFR-3 (FLT4) | 110 |

| EGFR | 500 |

| RET | 100 |

Table 1: Inhibitory Potency of Vandetanib against Target Kinases.

Bioanalytical Methods: Quantifying Vandetanib with Precision

The use of a deuterated internal standard like this compound is central to validated LC-MS/MS methods for quantifying Vandetanib in biological matrices such as plasma and cerebrospinal fluid (CSF).

Mass Spectrometry Parameters

The key to distinguishing between Vandetanib and its deuterated internal standard lies in their different mass-to-charge ratios (m/z). The following table summarizes typical mass spectrometry parameters.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Vandetanib | 475.1 | 112.1 |

| Vandetanib-d4 | 479.1 | 116.2 |

| Vandetanib ([13C,d3]) | 479.1 | 116.2 |

Table 2: Representative Mass Transitions for Vandetanib and its Deuterated Internal Standards.[2]

Chromatographic and Validation Parameters

The following tables provide a comparative summary of parameters from validated LC-MS/MS methods for Vandetanib quantification.

| Parameter | Method 1 | Method 2 |

| Matrix | Human Plasma & CSF | Human Plasma & Rat Liver Microsomes |

| Internal Standard | Vandetanib-d4 ([13C,d3]-ZD6474) | Praziquantel |

| Column | Kinetex C18 (2.6 µm, 50 x 2.1 mm) | C18 |

| Mobile Phase | Acetonitrile / 10mM Ammonium Formate (50:50, v/v), pH 5.0 | 10mM Ammonium Formate (pH 4.1) / Acetonitrile (1:1, v/v) |

| Flow Rate | 0.11 mL/min | 0.25 mL/min |

| Retention Time | 1.60 min | 1.3 min (Vandetanib), 2.5 min (IS) |

Table 3: Comparison of Chromatographic Conditions.[1][3]

| Parameter | Plasma | CSF | Rat Liver Microsomes |

| Linearity Range (ng/mL) | 1.0 - 3000 | 0.25 - 50 | 5 - 500 |

| LLOQ (ng/mL) | 1.0 | 0.25 | 6.49 |

| Within-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% | 0.97 - 3.08% |

| Between-day Precision (%CV) | ≤ 5.9% | ≤ 8.8% | 0.97 - 3.08% |

| Within-day Accuracy (%) | 104.0 - 108.5% | 95.0 - 98.5% | 95.8 - 100.09% |

| Between-day Accuracy (%) | 104.0 - 108.5% | 95.0 - 98.5% | 95.8 - 100.09% |

| Mean Recovery (%) | ~80% | Not Reported | ~99% |

Table 4: Summary of Method Validation Parameters.

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for common sample preparation techniques incorporating a deuterated internal standard for the LC-MS/MS analysis of Vandetanib.

Protocol 1: Liquid-Liquid Extraction (LLE)

This is a common and effective method for extracting Vandetanib from biological fluids.

-

Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, CSF) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a specified volume of the this compound working solution.

-

Extraction: Add 1 mL of tert-butyl methyl ether (MTBE) containing 0.1% ammonium hydroxide.

-

Mixing: Vortex the mixture for 1 minute to ensure thorough extraction.

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

This is a faster, simpler method suitable for high-throughput analysis.

-

Sample Aliquoting: Pipette 100 µL of the biological sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a specified volume of the this compound working solution.

-

Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Mixing: Vortex the mixture thoroughly for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness and reconstituted in the mobile phase to increase sensitivity.

-

Analysis: Inject the supernatant or reconstituted sample into the LC-MS/MS system.

Visualizing the Workflow and Mechanism

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for Vandetanib quantification and its targeted signaling pathways.

Pharmacokinetic Profile of Vandetanib

Understanding the pharmacokinetic properties of Vandetanib is crucial for dose optimization and management of potential drug-drug interactions.

| Pharmacokinetic Parameter | Value |

| Half-life (t1/2) | ~10 days |

| Time to Peak (Tmax) | 6 hours (range 4-10) |

| Metabolism | Primarily via CYP3A4 |

| Excretion | Feces (~44%) and Urine (~25%) |

Table 5: Key Pharmacokinetic Parameters of Vandetanib.

Notably, renal impairment can significantly increase exposure to Vandetanib. The mean area under the curve (AUC) increases by approximately 46%, 62%, and 79% in subjects with mild, moderate, and severe renal impairment, respectively. This necessitates dose adjustments in this patient population.

Conclusion

The use of this compound as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of Vandetanib. Its near-identical physicochemical properties to the parent drug ensure that it effectively compensates for variations inherent in the analytical workflow, from sample extraction to instrumental analysis. The detailed protocols and compiled data in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling the generation of high-quality data essential for advancing our understanding and clinical application of Vandetanib.

References

- 1. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Differences Between Vandetanib and Vandetanib-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vandetanib is a potent oral tyrosine kinase inhibitor targeting key pathways in tumor progression, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) signaling cascades. Its deuterated analog, Vandetanib-d6, in which hydrogen atoms at specific metabolically active sites are replaced by deuterium, represents a modification aimed at altering its pharmacokinetic profile. This technical guide provides a comprehensive analysis of the structural and potential functional differences between Vandetanib and this compound. It includes a detailed examination of their chemical structures, a discussion of the anticipated impact of deuteration on metabolism and pharmacokinetics, and a summary of relevant quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and bioanalysis of these compounds, alongside visualizations of the pertinent signaling pathways and analytical workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Vandetanib is an approved therapeutic agent for the treatment of symptomatic or progressive medullary thyroid cancer.[1] Its mechanism of action lies in the competitive inhibition of ATP at the catalytic domains of multiple receptor tyrosine kinases, thereby modulating downstream signaling pathways crucial for tumor cell proliferation and angiogenesis.[2] The use of stable isotope-labeled analogs, such as this compound, is a strategic approach in drug development. Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the metabolic fate of a drug due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. This can result in a longer drug half-life, increased exposure, and potentially a more favorable side-effect profile.[2] This guide will explore the core differences between Vandetanib and this compound, providing a technical resource for researchers in the field.

Structural Differences

The fundamental structural difference between Vandetanib and this compound is the selective replacement of six hydrogen atoms with deuterium atoms at two key metabolic sites: the methoxy group and the N-methyl group of the piperidine moiety.

Vandetanib:

-

IUPAC Name: N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine[3]

-

Chemical Formula: C₂₂H₂₄BrFN₄O₂

-

Molecular Weight: 475.36 g/mol

This compound:

-

IUPAC Name: N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine

-

Chemical Formula: C₂₂H₁₈D₆BrFN₄O₂

-

Molecular Weight: 481.40 g/mol

The sites of deuteration are specifically chosen because they are known locations of metabolic activity for Vandetanib. The primary metabolic pathways for Vandetanib involve N-demethylation at the piperidine ring and O-demethylation at the methoxy group, both of which are mediated by cytochrome P450 enzymes, particularly CYP3A4.[4] By strengthening the bonds at these positions, this compound is anticipated to exhibit reduced rates of metabolism.

Quantitative Data Summary

While direct comparative pharmacokinetic data for this compound is not extensively available in the public domain, the following tables summarize the known pharmacokinetic parameters of Vandetanib and the expected impact of deuteration on this compound. The data for Vandetanib has been compiled from various clinical and preclinical studies. The anticipated effects on this compound are based on the principles of the kinetic isotope effect.

Table 1: Physicochemical Properties

| Property | Vandetanib | This compound |

| Chemical Formula | C₂₂H₂₄BrFN₄O₂ | C₂₂H₁₈D₆BrFN₄O₂ |

| Molecular Weight | 475.36 g/mol | 481.40 g/mol |

| IUPAC Name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine | N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine |

Table 2: Pharmacokinetic Parameters

| Parameter | Vandetanib | This compound (Anticipated) |

| Bioavailability | Not explicitly reported, but orally available | Potentially increased due to reduced first-pass metabolism. |

| Time to Peak (Tmax) | 4-10 hours | Likely similar to Vandetanib. |

| Half-life (t½) | Approximately 10-19 days | Potentially longer than Vandetanib due to slower metabolic clearance. |

| Apparent Clearance (CL/F) | ~13.2 L/h | Potentially lower than Vandetanib. |

| Volume of Distribution (Vd/F) | ~7450 L | Likely similar to Vandetanib. |

| Plasma Protein Binding | ~90-94% | Likely similar to Vandetanib. |

| Metabolism | N-demethylation (by CYP3A4) and N-oxidation (by FMO1 and FMO3) | Reduced rates of N-demethylation and O-demethylation expected. |

| Excretion | Feces (~44%) and Urine (~25%) over 21 days | The excretion profile may be altered due to changes in metabolism. |

Table 3: Inhibitory Activity of Vandetanib

| Target Kinase | IC50 (nM) |

| VEGFR-2 (KDR) | 40 |

| VEGFR-3 (FLT4) | 110 |

| EGFR (HER1) | 500 |

| RET | 130 |

The inhibitory activity of this compound is expected to be comparable to that of Vandetanib as deuteration is not expected to significantly alter its binding affinity to the target kinases.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound would follow a similar synthetic route to that of Vandetanib, with the key modification being the use of deuterated starting materials. A plausible synthetic approach is outlined below, based on established methods for quinazoline synthesis.

Protocol: Synthesis of this compound

-

Preparation of Deuterated Intermediates:

-

Synthesize 1-(methyl-d3)-4-(hydroxymethyl)piperidine from a suitable piperidine precursor using a deuterated methylating agent (e.g., iodomethane-d3).

-

Synthesize the deuterated methoxy-substituted quinazoline core. This can be achieved by using a starting material containing a methoxy-d3 group or by introducing it during the synthesis.

-

-

Coupling Reaction:

-

Couple the deuterated quinazoline core with the deuterated piperidine side chain. This is typically achieved through a Williamson ether synthesis or a similar nucleophilic substitution reaction.

-

-

Final Amination:

-

The final step involves the amination of the 4-position of the quinazoline ring with 4-bromo-2-fluoroaniline.

-

-

Purification:

-

The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization.

-

-

Characterization:

-

The structure and isotopic purity of the synthesized this compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) and high-resolution mass spectrometry (HRMS).

-

Bioanalytical Method for Vandetanib and this compound

The quantification of Vandetanib and this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Vandetanib-d4 is commonly used as an internal standard for the analysis of Vandetanib. A similar method can be adapted for the simultaneous quantification of Vandetanib and this compound.

Protocol: LC-MS/MS Quantification of Vandetanib and this compound in Human Plasma

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., Vandetanib-d4).

-

Add 1 mL of tert-butyl methyl ether (MTBE).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Kinetex C18, 2.6 µm, 50 mm × 2.1 mm).

-

Mobile Phase: An isocratic mixture of acetonitrile and 10mM ammonium formate (50:50, v/v) at pH 5.0.

-

Flow Rate: 0.11 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

-

Vandetanib: m/z 475.1 → 112.1

-

This compound: m/z 481.1 → 118.1 (predicted)

-

Vandetanib-d4 (Internal Standard): m/z 479.1 → 116.2

-

-

-

Data Analysis:

-

Quantify the concentrations of Vandetanib and this compound by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

-

Mandatory Visualizations

Signaling Pathways

Caption: Vandetanib's inhibitory action on VEGFR, EGFR, and RET signaling pathways.

Experimental Workflows

Caption: Workflow for the bioanalysis of Vandetanib using LC-MS/MS.

Conclusion

This compound represents a strategic modification of Vandetanib, designed to leverage the kinetic isotope effect to alter its metabolic profile. The deuteration at the N-methyl and methoxy groups is anticipated to slow down the rate of metabolism, potentially leading to a longer half-life and increased drug exposure. While direct comparative pharmacokinetic data for this compound is limited, the principles of deuterated drug design and the known metabolic pathways of Vandetanib provide a strong rationale for these expected changes. The provided experimental protocols for synthesis and bioanalysis offer a framework for researchers to further investigate the properties of this compound. The visualizations of the signaling pathways and analytical workflows serve to enhance the understanding of Vandetanib's mechanism of action and the methodologies for its study. This technical guide serves as a valuable resource for scientists and professionals in drug development, providing a comprehensive overview of the structural and potential functional differences between Vandetanib and its deuterated analog, this compound. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its potential clinical advantages.

References

Commercial Suppliers and Technical Guide for Vandetanib-d6 in Research

For researchers, scientists, and drug development professionals requiring high-purity Vandetanib-d6 for analytical and pharmacokinetic studies, a clear understanding of its commercial availability, quality control, and application is paramount. This technical guide provides an in-depth overview of commercial suppliers, experimental protocols for its use as an internal standard, and the core signaling pathways affected by its non-deuterated parent compound, Vandetanib.

Commercial Availability of this compound

This compound, the deuterated analog of the tyrosine kinase inhibitor Vandetanib, is a critical tool for researchers, primarily utilized as an internal standard in mass spectrometry-based quantification assays.[1] Its use significantly improves the accuracy and precision of measuring Vandetanib concentrations in biological matrices.[1] Several commercial suppliers provide research-grade this compound, and the following table summarizes key information from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Veeprho | This compound | 1174683-49-8 | C₂₂H₁₈D₆BrFN₄O₂ | 481.40 | Offered as an internal standard for analytical and pharmacokinetic research.[1] |

| Clearsynth | This compound | 1174683-49-8 | Not Specified | Not Specified | Provided with a Certificate of Analysis, for use as an analytical standard and in R&D.[2] |

| Simson Pharma | Vandetanib D6 | 1174683-49-8 | Not Specified | Not Specified | Supplied with a Certificate of Analysis. |

| MedChemExpress | Vandetanib-d₆ | Not Specified | Not Specified | Not Specified | Available for research purposes. |

Synthesis and Quality Control

The synthesis of Vandetanib has been described through various routes, with recent advancements focusing on more efficient processes like microwave-assisted Dimroth rearrangements to construct the core quinazoline structure.[3] While specific, detailed protocols for the synthesis of this compound are proprietary to the manufacturers, the general principle involves the use of deuterated starting materials. The IUPAC name, N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-((1-(methyl-d3)piperidin-4-yl)methoxy)quinazolin-4-amine, indicates that the deuterium labels are incorporated on the methoxy and the N-methyl groups. This strategic placement at sites of potential metabolism helps to ensure that the deuterated standard co-elutes with the parent compound and has a similar ionization efficiency, which is crucial for its function as an internal standard.

Quality control for this compound is critical to ensure its identity, purity, and isotopic enrichment. Suppliers typically provide a Certificate of Analysis (CoA) with each batch. Standard analytical techniques for quality control of isotopically labeled standards include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the deuterium labels.

-

Mass Spectrometry (MS): To verify the molecular weight and determine the isotopic purity (the percentage of the deuterated compound relative to its unlabeled counterpart).

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity by separating the compound from any impurities.

Vandetanib's Mechanism of Action and Signaling Pathways

Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer therapy by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), the Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene. By binding to the ATP-binding site of these receptors, Vandetanib blocks their phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades.

References

Vandetanib-d6 in Pharmacokinetic and Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of deuterated vandetanib in pharmacokinetic (PK) and metabolism studies. While the prompt specified Vandetanib-d6, the available scientific literature predominantly refers to Vandetanib-d4 as the stable isotope-labeled internal standard for bioanalytical assays. This document will therefore focus on the application of Vandetanib-d4, a crucial tool for the accurate and precise quantification of vandetanib in biological matrices.

Introduction to Vandetanib

Vandetanib, sold under the brand name Caprelsa, is a multi-targeted tyrosine kinase inhibitor.[1] It is primarily used in the treatment of certain types of thyroid cancer.[1][2] Vandetanib exerts its therapeutic effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[2] A thorough understanding of its pharmacokinetic and metabolic profile is essential for optimizing its clinical use.

Pharmacokinetic Profile of Vandetanib

Vandetanib is characterized by slow absorption and a long terminal half-life.[3] Steady-state plasma concentrations are typically achieved after approximately three months of daily dosing.

Table 1: Summary of Vandetanib Pharmacokinetic Parameters in Healthy Subjects

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 4 to 10 hours | |

| Mean Plasma Half-life (t½) | ~19 days | |

| Protein Binding | 90–96% | |

| Metabolism | CYP3A4, FMO1, FMO3 | |

| Excretion | Feces (44%), Urine (25%) |

Metabolism of Vandetanib

Vandetanib is metabolized in the liver to form two major active metabolites: N-desmethylvandetanib and vandetanib-N-oxide. The formation of N-desmethylvandetanib is primarily catalyzed by cytochrome P450 3A4 (CYP3A4), while vandetanib-N-oxide is formed by flavin-containing monooxygenase 1 (FMO1) and FMO3. Both metabolites have shown pharmacological activity. A minor glucuronide conjugate has also been detected in urine and feces.

Role of Vandetanib-d4 in Pharmacokinetic Studies

Stable isotope-labeled compounds like Vandetanib-d4 are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. Vandetanib-d4 serves as an ideal internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use allows for the precise measurement of vandetanib and its metabolites in various biological matrices by correcting for variability during sample preparation and analysis.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of vandetanib.

Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow of an in vivo pharmacokinetic study of Vandetanib.

Procedure:

-

Dosing: Administer a single oral dose of Vandetanib (e.g., 10 mg/kg) to a group of rats.

-

Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose) into tubes containing an anticoagulant.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Preparation: To a small volume of plasma (e.g., 50 µL), add a solution of acetonitrile containing a known concentration of Vandetanib-d4 to precipitate proteins and serve as the internal standard.

-

Analysis: After centrifugation, inject the supernatant into an LC-MS/MS system for quantification of vandetanib.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol is designed to investigate the metabolic stability of vandetanib and identify its metabolites in a controlled in vitro system.

Workflow for In Vitro Metabolism Study

Caption: Workflow of an in vitro metabolism study of Vandetanib.

Procedure:

-

Incubation: In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (HLMs), and vandetanib.

-

Reaction Initiation: Pre-incubate the mixture at 37°C before initiating the metabolic reaction by adding an NADPH regenerating system.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding two volumes of ice-cold acetonitrile containing Vandetanib-d4.

-

Sample Preparation: Vortex and centrifuge the samples to precipitate proteins.

-

Analysis: Inject the supernatant into an LC-MS/MS system to measure the depletion of the parent drug over time and identify the formation of metabolites.

Signaling Pathway of Vandetanib

Vandetanib's mechanism of action involves the inhibition of multiple receptor tyrosine kinases that are crucial for tumor growth and angiogenesis.

Vandetanib Signaling Pathway Inhibition

References

Methodological & Application

Application Note: Quantification of Vandetanib in Human Plasma and Cerebrospinal Fluid by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vandetanib in biological matrices, such as human plasma and cerebrospinal fluid (CSF). Vandetanib is a tyrosine kinase inhibitor used in the treatment of certain cancers.[1][2] Accurate measurement of its concentration is vital for pharmacokinetic studies and therapeutic drug monitoring.[1] This method employs Vandetanib-d4, a stable isotope-labeled internal standard (ISTD), to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation.[1][3] The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer.

Introduction

Vandetanib is an oral medication that inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase. These pathways are critical for tumor angiogenesis and growth. To optimize dosing and ensure patient safety, a reliable analytical method for quantifying Vandetanib in biological samples is essential. The use of a stable isotope-labeled internal standard, such as Vandetanib-d4, is the gold standard for quantitative bioanalysis via LC-MS/MS as it co-elutes with the analyte and shares near-identical chemical and physical properties, thus compensating for variations in sample processing and analysis.

Experimental Protocols

Materials and Reagents

-

Vandetanib reference standard

-

Vandetanib-d4 (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

tert-Butyl methyl ether (MTBE)

-

Ammonium formate

-

Ammonium hydroxide (optional)

-

Deionized water

-

Control human plasma and CSF

Standard and Sample Preparation

-

Stock Solutions : Prepare 1.0 mg/mL stock solutions of Vandetanib and Vandetanib-d4 by dissolving the accurately weighed compounds in methanol. These stock solutions should be stored at -80°C.

-

Working Solutions : Prepare working stock solutions by diluting the primary stock solutions with 80% methanol in water (v/v).

-

Calibration Standards and Quality Controls (QC) : Prepare calibration standards and QC samples by spiking blank human plasma or CSF with the appropriate volumes of the working solutions. Typical calibration curve concentrations range from 1.0 to 3,000 ng/mL for plasma and 0.25 to 50 ng/mL for CSF.

Sample Extraction (Liquid-Liquid Extraction)

-

To a 100 µL aliquot of the biological sample (plasma or CSF) in a microcentrifuge tube, add a specific volume of the Vandetanib-d4 internal standard working solution.

-

Add 1 mL of tert-butyl methyl ether. For improved extraction, 0.1% or 0.5% ammonium hydroxide can be added to the MTBE.

-

Vortex the mixture for 1-5 minutes to ensure thorough extraction.

-

Centrifuge the samples at 10,000 rpm (or approximately 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) |

| Mobile Phase | Isocratic: Acetonitrile / 10 mM Ammonium Formate (pH 5.0) (50/50, v/v) |

| Flow Rate | 0.11 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 3 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Reaction | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500°C |

| Collision Gas | Nitrogen |

MRM Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Vandetanib | 475.1 | 112.1 |

| Vandetanib-d4 | 479.1 | 116.2 |

Data Presentation

Method Validation Parameters

The presented LC-MS/MS method demonstrates excellent performance for the quantification of Vandetanib in human plasma and CSF.

Table 1: Linearity and Sensitivity

| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (R²) | LLOQ (ng/mL) |

| Human Plasma | 1.0 - 3,000 | ≥ 0.992 | 1.0 |

| Human CSF | 0.25 - 50 | ≥ 0.990 | 0.25 |

Table 2: Accuracy and Precision

| Matrix | Within-day Precision (%CV) | Between-day Precision (%CV) | Accuracy (%) |

| Human Plasma | ≤ 5.9 | ≤ 5.9 | 104.0 - 108.5 |

| Human CSF | ≤ 8.8 | ≤ 8.8 | 95.0 - 98.5 |

Table 3: Recovery

| Matrix | Mean Recovery (%) |

| Human Plasma & CSF | > 80 |

Visualizations

References

Protocol for the Quantification of Vandetanib in Human Plasma Using Vandetanib-d6 as an Internal Standard

Application Note

This document provides a detailed protocol for the quantitative analysis of Vandetanib in human plasma using its stable isotope-labeled analog, Vandetanib-d6, as an internal standard (IS). The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.

Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1][2][3] Accurate measurement of Vandetanib concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[2] The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability during sample preparation and potential matrix effects, ensuring high accuracy and precision.[2]

This protocol details a liquid-liquid extraction procedure for sample preparation followed by a rapid and efficient LC-MS/MS analysis. The method has been validated for key performance characteristics, demonstrating its suitability for use in clinical and research settings.

Vandetanib Signaling Pathway

Vandetanib exerts its anti-cancer effects by inhibiting key signaling pathways responsible for tumor cell proliferation and the formation of new blood vessels that supply tumors (angiogenesis).

References

- 1. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput and Accurate Quantification of Vandetanib in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Vandetanib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Vandetanib-d4, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1] Two effective sample preparation techniques, Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), are presented, providing flexibility based on laboratory workflow and desired sample cleanliness.[2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications.[3]

Introduction

Vandetanib is an orally active tyrosine kinase inhibitor that targets multiple signaling pathways implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinase.[4][5] Accurate measurement of Vandetanib concentrations in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic efficacy. The "gold standard" for quantitative bioanalysis using LC-MS/MS involves the use of a stable isotope-labeled internal standard, such as a deuterated analog. This approach minimizes analytical variability arising from matrix effects and inconsistencies in sample processing.

Materials and Methods

Materials

-

Vandetanib reference standard

-

Vandetanib-d4 (deuterated internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

tert-Butyl methyl ether (MTBE)

-

Ammonium formate

-

Formic acid

-

Drug-free human plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare by accurately weighing and dissolving Vandetanib and Vandetanib-d4 in methanol.

-

Working Standard Solutions: Prepare by serial dilution of the Vandetanib stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile/water) to create calibration standards.

-

Internal Standard (ISTD) Working Solution: Dilute the Vandetanib-d4 stock solution to a final concentration (e.g., 100 ng/mL) for spiking into samples.

Sample Preparation Protocols

Two primary methods for sample preparation are presented below: Protein Precipitation and Liquid-Liquid Extraction.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis.

-

Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

-

Spiking: Add a specific volume of the Vandetanib-d4 internal standard working solution.

-

Precipitation: Add 300 µL of cold acetonitrile to the sample.

-

Mixing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE generally provides cleaner extracts compared to PPT, which can reduce matrix effects.

-

Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

-

Spiking: Add 10 µL of the Vandetanib-d4 internal standard working solution.

-

Extraction: Add 1 mL of tert-butyl methyl ether (MTBE).

-

Mixing: Vortex the mixture for 1 minute.

-

Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

-

Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and vortex for 30 seconds before transferring to an autosampler vial.

LC-MS/MS Analysis

The following are typical parameters for LC-MS/MS analysis. Instrument conditions should be optimized for the specific system being used.

-

LC Column: Kinetex C18, 2.6 µm, 50 mm × 2.1 mm

-

Mobile Phase: Isocratic mixture of acetonitrile and 10mM ammonium formate (50/50, v/v) at pH 5.0

-

Flow Rate: 0.11 mL/min

-

Injection Volume: 5 µL

-

Run Time: 3 minutes

-

Detection: Multiple Reaction Monitoring (MRM) in positive ion mode

-

Ion Transitions:

-

Vandetanib: m/z 475.1 → 112.1

-

Vandetanib-d4 (ISTD): m/z 479.1 → 116.2

-

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Vandetanib analysis using a deuterated internal standard.

Table 1: Linearity and Range of Vandetanib Quantification

| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Human Plasma | 1.0 - 3,000 | ≥ 0.992 | |

| Human Cerebrospinal Fluid (CSF) | 0.25 - 50 | ≥ 0.990 | |

| Human Plasma & Rat Liver Microsomes | 5 - 500 | ≥ 0.9996 |

Table 2: Precision and Accuracy for Vandetanib in Human Plasma

| Within-Day | Between-Day | |

| Precision (%CV) | ≤ 5.9 | ≤ 5.9 |

| Accuracy (%) | 104.0 - 108.5 | 104.0 - 108.5 |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Recovery (%) | Matrix Effect (MF) | Reference |

| Vandetanib | 80 | 0.98 (%CV ≤ 4.97) |

Visualizations

Caption: Experimental workflow for Vandetanib quantification.

Caption: Vandetanib signaling pathway inhibition.

Conclusion

The LC-MS/MS method described, utilizing a deuterated internal standard, provides a highly reliable and accurate means for the quantification of Vandetanib in human plasma. The choice between Protein Precipitation and Liquid-Liquid Extraction for sample preparation allows for flexibility depending on the specific needs of the study. This robust methodology is well-suited for a variety of research applications in the field of drug development and clinical pharmacology.

References

Application Note: Quantitative Determination of Vandetanib in Human Plasma by Liquid-Liquid Extraction Coupled with LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vandetanib is an oral kinase inhibitor approved for the treatment of symptomatic or progressive medullary thyroid cancer.[1] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene, thereby inhibiting tumor angiogenesis and cell proliferation.[2][3] Accurate quantification of Vandetanib in biological matrices like human plasma is essential for pharmacokinetic analysis, therapeutic drug monitoring, and clinical research.

This application note provides a detailed protocol for the extraction and quantification of Vandetanib in human plasma using a liquid-liquid extraction (LLE) method. The protocol employs Vandetanib-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Vandetanib

Vandetanib exerts its anti-cancer effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis. By blocking the ATP-binding sites of VEGFR, EGFR, and RET, Vandetanib disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation and induction of apoptosis.[2]

Experimental Protocol

This protocol is adapted from a validated method for the determination of Vandetanib in human plasma.[4]

Materials and Reagents

-

Vandetanib analytical standard

-

This compound (Internal Standard, ISTD)

-

Human Plasma (blank)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

tert-Butyl methyl ether (t-BME)

-

Ammonium Hydroxide

-

Ammonium Formate

-

Microcentrifuge tubes (1.5 mL)

Preparation of Solutions

-

Vandetanib Stock Solution (1 mg/mL): Accurately weigh and dissolve Vandetanib in methanol.

-

ISTD Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare working solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50% acetonitrile) to create calibration standards and quality control (QC) samples. The final concentration of the ISTD working solution for spiking is 100 ng/mL.

-

Extraction Solvent: Prepare t-BME containing 0.5% ammonium hydroxide.

-

Reconstitution Solution: Prepare 40% acetonitrile in 10 mM ammonium formate buffer (pH 5.0).

Sample Preparation: Liquid-Liquid Extraction Workflow

The following diagram outlines the LLE procedure for extracting Vandetanib from plasma samples.

Detailed Extraction Steps

-

Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add the this compound internal standard solution to each tube.

-

Add 1.3 mL of the extraction solvent (t-BME with 0.5% ammonium hydroxide).

-

Vortex the mixture three times for 15 seconds each.

-

Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue with 100 µL of the reconstitution solution.

-

Vortex for 30 seconds and transfer the solution to an autosampler vial.

-

Inject 10 µL of the sample into the LC-MS/MS system.

Instrumental Analysis

The following tables summarize the Liquid Chromatography and Mass Spectrometry conditions for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| System | API-3200 LC-MS/MS or equivalent |

| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) |

| Mobile Phase | Isocratic: 50% Acetonitrile / 50% 10mM Ammonium Formate (pH 5.0) |

| Flow Rate | 0.11 mL/min |

| Column Temp. | Ambient |

| Injection Vol. | 10 µL |

| Run Time | 3.0 min |

| Retention Time | 1.60 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Vandetanib | This compound (ISTD) |

|---|---|---|

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition | m/z 475.1 → 112.1 | m/z 479.1 → 116.2 |

| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |

| Dwell Time | 200 ms | 200 ms |

Method Performance Data

The described method demonstrates high sensitivity, accuracy, and precision for the quantification of Vandetanib in human plasma.

Table 3: Method Validation Summary for Vandetanib in Human Plasma

| Parameter | Result |

|---|---|

| Linearity Range | 1.0 - 3000 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.992 |

| Mean Recovery | 80% |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |

| Within-Day Precision (%CV) | ≤ 5.9% |

| Between-Day Precision (%CV) | ≤ 5.9% |

| Within-Day Accuracy | 104.0% - 108.5% |

| Between-Day Accuracy | 104.0% - 108.5% |

| Matrix Effect (MF, %CV) | 0.98 (≤ 4.97%) |

Conclusion

The liquid-liquid extraction protocol detailed in this application note provides a robust and reliable method for the quantitative analysis of Vandetanib in human plasma. By using a stable isotope-labeled internal standard (this compound), the method achieves excellent accuracy, precision, and minimal matrix effects, making it highly suitable for pharmacokinetic studies and therapeutic drug monitoring in a research or clinical setting. The simple extraction procedure and rapid LC-MS/MS analysis time allow for efficient sample throughput.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 3. Role of vandetanib in the management of medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Vandetanib in Biological Matrices Using Protein Precipitation and a Deuterated Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Vandetanib in biological samples, employing a protein precipitation method for sample preparation. Vandetanib-d6 is utilized as a stable isotope-labeled internal standard to ensure accuracy and precision in bioanalytical studies. This methodology is critical for pharmacokinetic assessments, therapeutic drug monitoring, and various research applications in drug development.

Vandetanib is a potent tyrosine kinase inhibitor that targets key pathways in cancer progression, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[1][2][3] Accurate quantification of Vandetanib in biological matrices is essential for understanding its pharmacological profile. The use of a deuterated internal standard like this compound is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalysis, as it effectively compensates for variations in sample preparation and potential matrix effects.[4][5]

Data Presentation

The following table summarizes the quantitative data from a validated LC-MS/MS method for the determination of Vandetanib in human plasma and cerebrospinal fluid (CSF).

| Parameter | Human Plasma | Cerebrospinal Fluid (CSF) | Reference |

| Linearity Range | 1.0 - 3,000 ng/mL | 0.25 - 50 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.25 ng/mL | |

| Internal Standard (IS) | Vandetanib-d4 or [13C,d3]-ZD6474 | Vandetanib-d4 or [13C,d3]-ZD6474 | |

| IS Concentration | 100 ng/mL | 5 ng/mL | |

| Mean Recovery | ~80% | ~80% | |

| Within-day Precision | ≤ 5.9% | ≤ 8.8% | |

| Between-day Precision | ≤ 5.9% | ≤ 8.8% | |

| Within-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% | |

| Between-day Accuracy | 104.0 - 108.5% | 95.0 - 98.5% |

Experimental Protocols

Materials and Reagents

-

Vandetanib reference standard

-

This compound internal standard (ISTD)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Deionized water

-

Control human plasma/serum

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vandetanib and this compound in methanol to achieve a final concentration of 1.0 mg/mL for each. These stock solutions should be stored at -80°C and are stable for at least 6 months under these conditions.

-

Working Solutions: Prepare working stock solutions by diluting the primary stock solutions with an appropriate solvent, such as 80% methanol in water.

Sample Preparation: Protein Precipitation

-

Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

-

Spiking Internal Standard: Add a specific volume of the this compound working solution to each sample, calibration standard, and quality control (QC) sample.

-

Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to the sample.

-

Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL of acetonitrile/water with 0.1% formic acid).

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

| Parameter | Condition | Reference |

| LC Column | Kinetex C18 (2.6 μ, 50 mm × 2.1 mm) | |

| Mobile Phase | Isocratic: Acetonitrile / 10mM Ammonium Formate (50/50, v/v), pH 5.0 | |

| Flow Rate | 0.11 mL/min | |

| Retention Time | ~1.60 min | |

| Mass Transitions | Vandetanib: m/z 475.1 → 112.1; this compound: m/z 479.1 → 116.2 |

Visualizations

Vandetanib Mechanism of Action

Vandetanib exerts its anti-cancer effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. It primarily targets VEGFR, EGFR, and RET, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK, which are vital for cell survival and proliferation.

Caption: Vandetanib's multi-targeted inhibition of key signaling pathways.

Experimental Workflow